Bis(ethylenediamine)copper(II)hydroxide

Electrodeposition Semiconductor Interconnects Copper Seed Layer

Researchers requiring reproducible electrochemical reduction or clay CEC analysis often encounter batch variability with simple copper salts. Bis(ethylenediamine)copper(II) hydroxide (CAS 14552-35-3) eliminates this uncertainty through its defined coordination geometry and high thermodynamic stability. • Standardized CEC reagent-cross-validated against [Cu(trien)]²⁺ and ammonium acetate methods. • Superior electrodeposition precursor with higher exchange current density vs. [Cu(EDTA)]²⁺ for semiconductor TSV applications. • Supplied as 1.0 M aq. solution (density 1.086 g/mL at 25 °C); ambient storage.

Molecular Formula C4H20CuN4O2
Molecular Weight 219.77 g/mol
Cat. No. B12059882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylenediamine)copper(II)hydroxide
Molecular FormulaC4H20CuN4O2
Molecular Weight219.77 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.O.O.[Cu]
InChIInChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2
InChIKeyGMCSKWQVJQQRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylenediamine)copper(II) Hydroxide: Specifications & Procurement


Bis(ethylenediamine)copper(II) hydroxide (CAS 14552-35-3) is a coordination complex in which a central copper(II) ion is chelated by two bidentate ethylenediamine ligands. Commercially, it is typically supplied as a 1.0 M aqueous solution with a density of 1.086 g/mL at 25 °C . This complex is widely recognized as a stable transition metal solution that serves as a catalyst for electrochemical reduction processes and as a standardized reagent for evaluating the cation exchange capacity (CEC) of clay materials [1].

1
Pre-formulated aqueous copper(II) complex solution for direct use
2
Standardized reagent for cation exchange capacity (CEC) measurement in clays
3
Catalyst precursor for electrodeposition and semiconductor seed layer formation

Bis(ethylenediamine)copper(II) Hydroxide: Why Substitutes Fail


Substituting Bis(ethylenediamine)copper(II) hydroxide with other copper(II) amine complexes or simple copper salts is not a straightforward procurement decision because its performance in key applications is dictated by specific, quantifiable physicochemical properties. Unlike copper(II) sulfate or copper(II) chloride, the [Cu(en)₂]²⁺ complex exhibits a uniquely high thermodynamic stability constant [1], a distinct redox potential that can be tuned by encapsulation [2], and specific ligand-dependent electrodeposition kinetics [3]. These properties directly control its function in applications ranging from semiconductor fabrication to clay analysis, meaning that a change in ligand, counterion, or coordination geometry will inevitably alter, and likely compromise, the outcome of established protocols.

Salt Form Simple copper salts (sulfate, chloride) lack the chelate stability and defined redox potential of [Cu(en)₂]²⁺.
Ligand Alternative amine ligands (e.g., EDTA) produce different electrodeposition kinetics and mechanisms.
Matrix Encapsulation-dependent catalytic and redox behavior cannot be replicated with uncomplexed copper.

Bis(ethylenediamine)copper(II) Hydroxide: Quantitative Differentiation


Superior Electrodeposition Kinetics for Seed Layers

The electrodeposition behavior of copper from the [Cu(en)₂]²⁺ complex is kinetically more favorable than from the [Cu(EDTA)]²⁺ complex. This is evidenced by a higher exchange current density (i₀) for [Cu(en)₂]²⁺, which was determined by extrapolating the Tafel relation to the equilibrium potential [1]. The slope of the Tafel relation (b) and the cathodic transfer coefficient (α) also differ significantly between the two complexes, highlighting distinct reaction mechanisms [1].

Electrodeposition kinetics
Head-to-head
Higher exchange current density (i₀)
vs [Cu(EDTA)]²⁺ complex; Tafel slopes -550 mV vs -250 mV
Supports selection for semiconductor seed layer electrodeposition protocols
Rotating disk electrode study context
Electrodeposition Semiconductor Interconnects Copper Seed Layer

Tunable Redox Potential and Catalytic Activity

The redox potential of the Bis(ethylenediamine)copper(II) complex is not a fixed value but is tunable based on its environment. Upon encapsulation within various zeolite matrices (NaY, KL, NaZSM-5), the redox potential is shifted towards more negative values compared to the neat complex [1]. This modification is attributed to axial interactions with the zeolite framework [1]. Furthermore, this encapsulated form demonstrates higher catalytic activity for the oxidation of dimethyl sulfide compared to the neat complex [1].

Redox tunability & catalysis
Head-to-head
Negative redox potential shift; enhanced catalytic activity
Encapsulated vs neat complex; dimethyl sulfide oxidation
Supports design of zeolite-encapsulated biomimetic catalysts
Cyclic voltammetry context
Heterogeneous Catalysis Zeolite Encapsulation Redox Chemistry

Antimicrobial Efficacy Against Pseudomonas spp.

Thin polymeric films incorporating inorganic Cu(I) and Cu(II) compounds, derived from an aerosol of Bis(ethylenediamine)copper(II) hydroxide, exhibit potent antimicrobial activity. In vitro contact tests against two species of Pseudomonas demonstrated a significant reduction in microbial viability [1].

Antimicrobial coating activity
Supporting evidence
Up to ~3-log reduction in Pseudomonas CFU/mL
vs inert polycarbonate control surface; 18 h contact
Supports antimicrobial coating endpoint evaluation for food packaging materials
Plasma-deposited Cu-composite thin film context
Antimicrobial Coatings Food Packaging Plasma Deposition

Validated CEC Protocol Using Cu(en)₂²⁺

The use of the [Cu(en)₂]²⁺ complex is a validated and established method for determining the cation exchange capacity (CEC) of clays. A standardized procedure has been developed and shows good agreement with both the [Cu(trien)]²⁺ method and the classical ammonium acetate method across a range of clay types [1].

CEC cross-validation
Cross-study comparable
Good agreement with [Cu(trien)]²⁺ and ammonium acetate methods
40 clay samples including kaolins, bentonites, montmorillonites
Supports adoption as a standardized CEC analytical reagent
Spectrophotometric protocol with pH buffer
Clay Mineralogy Cation Exchange Capacity Analytical Method

Bis(ethylenediamine)copper(II) Hydroxide: Key Applications


Copper Seed Layer Electrodeposition

Bis(ethylenediamine)copper(II) hydroxide is a superior precursor for electrodeposition solutions used to deposit copper seed layers on semiconductor substrates [1]. The [Cu(en)₂]²⁺ complex demonstrates a higher exchange current density compared to alternatives like [Cu(EDTA)]²⁺, leading to more efficient and potentially higher-quality plating [2]. This is critical for the fabrication of interconnects in integrated circuits and for 'through-silicon via' (TSV) structures, where precise molar ratios (ethylenediamine:Cu between 1.80 and 2.03) are specified in patented processes [1].

Tunable Heterogeneous Catalysts

This compound is the active component of choice for creating encapsulated 'zeozymes'. When immobilized within zeolite matrices (e.g., NaY, NaZSM-5), the [Cu(en)₂]²⁺ complex exhibits a demonstrable negative shift in redox potential and enhanced catalytic activity for reactions like dimethyl sulfide oxidation compared to the neat complex [3]. This tunable redox behavior, which mirrors that of natural enzymes, makes it a valuable building block for designing biomimetic catalysts with tailored activities [3].

Antimicrobial Coatings for Food Packaging

Bis(ethylenediamine)copper(II) hydroxide serves as a proven precursor for fabricating hybrid organic-inorganic thin films with quantified antimicrobial properties [4]. Using an aerosol-assisted plasma deposition process, films derived from this specific complex achieve up to a 3-log reduction in Pseudomonas spp. viability on food-contact surfaces [4]. This evidence positions it as a viable candidate for developing active food packaging materials that enhance shelf life and safety [4].

Standardized CEC Determination for Geomaterials

The [Cu(en)₂]²⁺ cation is an established and validated reagent for determining the cation exchange capacity (CEC) of clay minerals [5]. A standardized spectral photometric protocol yields CEC values that show good agreement with other established methods, including the [Cu(trien)]²⁺ and ammonium acetate techniques [5]. This cross-validation makes it a reliable, quantifiable choice for soil science, clay mineralogy, and environmental analysis laboratories requiring reproducible and accurate CEC data [5].

Application
Selection Property
Validation Focus
Copper seed layer electrodeposition
Electrodeposition kinetics profile
Seed layer plating protocol review
Zeolite-encapsulated redox catalysts
Encapsulation-dependent redox tunability
Biomimetic catalyst activity assessment
Antimicrobial hybrid coatings
Cu-complex film antimicrobial profile
Surface contact assay validation
Clay mineral CEC measurement
Inter-method CEC agreement
Standardized protocol reproducibility

Technical Documentation Hub

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39 linked technical documents
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